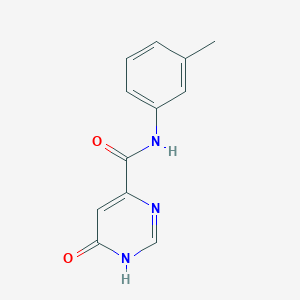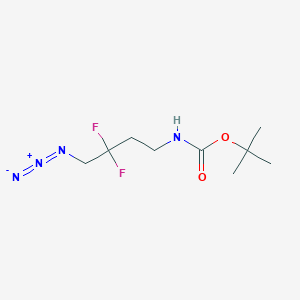
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate” is a chemical compound. It is related to “tert-Butyl N-(4-amino-3,3-difluorobutyl)carbamate” which has a molecular weight of 224.25 .
Molecular Structure Analysis
The InChI code for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is1S/C9H18F2N2O2/c1-8(2,3)15-7(14)13-5-4-9(10,11)6-12/h4-6,12H2,1-3H3,(H,13,14) . This can provide insights into the molecular structure of “Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate”. Physical And Chemical Properties Analysis
The physical form of a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, is a powder . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modifications
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate is implicated in various chemical synthesis and modification processes, illustrating its versatility in organic chemistry. One notable application is in the context of the Curtius rearrangement, where it is utilized for the synthesis of Boc-protected amines. This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate, which upon rearrangement and trapping, leads to the desired tert-butyl carbamate. This procedure is highlighted for its mildness and efficiency, applicable across a range of substrates including malonate derivatives to access protected amino acids (Lebel & Leogane, 2005).
Material Science and Polymer Chemistry
In the field of material science and polymer chemistry, tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate derivatives contribute to the development of environmentally benign CO2-based copolymers. These degradable polycarbonates, derived from dihydroxybutyric acid and similar compounds, are synthesized via alternating copolymerization with carbon dioxide, using specific catalysts. This process yields polymers with significant potential in biocompatibility and as carriers for drug delivery, showcasing the compound's role in creating materials with desirable thermal and degradation properties (Tsai et al., 2016).
Photocatalysis and Organic Transformations
In recent advancements, tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate has found application in photocatalyzed organic transformations. A specific example involves the amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, demonstrating a new pathway for assembling 3-aminochromones under mild conditions. This methodology facilitates the construction of diverse amino pyrimidines, significantly broadening the applicability of photocatalyzed protocols in organic synthesis (Wang et al., 2022).
Safety and Hazards
The safety information for a related compound, “tert-butyl (4-amino-3,3-difluorobutyl)carbamate”, includes hazard statements H315, H318, H335, and precautionary statements P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 . It is classified as a combustible solid .
Eigenschaften
IUPAC Name |
tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N4O2/c1-8(2,3)17-7(16)13-5-4-9(10,11)6-14-15-12/h4-6H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRCMAQHAJBTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(4-azido-3,3-difluorobutyl)carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-(thiophen-2-ylsulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2652903.png)
![4-[3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]morpholine](/img/structure/B2652904.png)

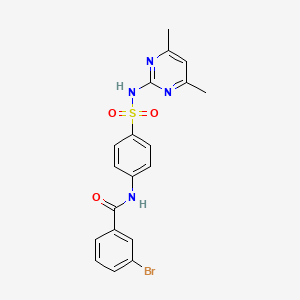
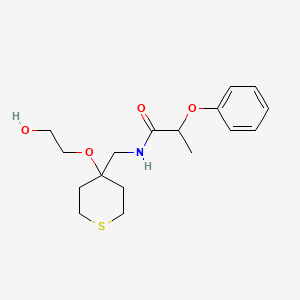
![3-(2-chlorobenzyl)-5-(2-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2652909.png)
![Benzofuran-2-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2652910.png)
![4-[ethyl(phenyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652912.png)
![N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2652914.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate](/img/structure/B2652916.png)
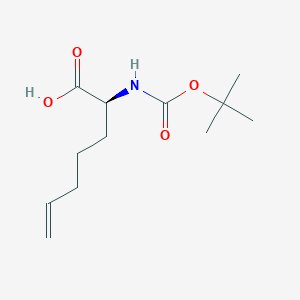
![N-(4-methoxyphenyl)-1-[1-methyl-2-[3-(trifluoromethyl)phenoxy]indol-3-yl]methanimine](/img/structure/B2652921.png)
![1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea](/img/structure/B2652922.png)
